(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran
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Overview
Description
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran is a complex organic compound characterized by its tetrahydrofuran ring structure substituted with multiple 2,4-dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran typically involves multiple steps. The starting materials are often 2,4-dichlorophenylmethanol and tetrahydrofuran derivatives. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 2,4-dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine
- Ethyl acetoacetate
Uniqueness
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran is unique due to its specific substitution pattern and the presence of multiple 2,4-dichlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H24Cl6O5 |
---|---|
Molecular Weight |
641.2 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxyoxolane |
InChI |
InChI=1S/C27H24Cl6O5/c1-34-27-26(37-13-17-4-7-20(30)10-23(17)33)25(36-12-16-3-6-19(29)9-22(16)32)24(38-27)14-35-11-15-2-5-18(28)8-21(15)31/h2-10,24-27H,11-14H2,1H3/t24-,25-,26-,27+/m1/s1 |
InChI Key |
QTZFDEIPDKCKBR-CWTOASCOSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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